2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol is an organic compound with the molecular formula C12H21NO2. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a butyl group attached to an aminoethanol moiety. The presence of the furan ring and the aminoethanol group makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary amines.
Substitution: Various substituted ethanols depending on the reagent used
Scientific Research Applications
2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and aminoethanol group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: Similar structure but lacks the furan ring.
5-Methylfurfural: Contains the furan ring but lacks the aminoethanol group.
2-(Furan-2-yl)ethanol: Contains the furan ring and ethanol group but lacks the butyl and amino groups .
Uniqueness
The unique combination of the furan ring, butyl group, and aminoethanol moiety in 2-(Butyl((5-methylfuran-2-yl)methyl)amino)ethan-1-ol provides distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-[butyl-[(5-methylfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H21NO2/c1-3-4-7-13(8-9-14)10-12-6-5-11(2)15-12/h5-6,14H,3-4,7-10H2,1-2H3 |
InChI Key |
VIEZZAYHNDEQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.